2-(Oxan-4-yl)azetidine
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Overview
Description
2-(Oxan-4-yl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring fused with an oxane (tetrahydropyran) ring
Synthetic Routes and Reaction Conditions:
Azetidine Synthesis: Azetidines can be synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Aza Paternò–Büchi Reaction: This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene is one of the most efficient ways to synthesize functionalized azetidines.
Industrial Production Methods:
- Industrial production methods for azetidines often involve large-scale cyclization reactions and the use of specialized catalysts to ensure high yields and purity. The use of microwave irradiation and electrocatalytic methods are also explored for efficient production .
Types of Reactions:
Oxidation and Reduction: Azetidines can undergo oxidation and reduction reactions, often facilitated by metal catalysts.
Substitution Reactions: Nucleophilic substitution reactions with nitrogen nucleophiles are common for azetidines.
Cycloaddition Reactions: The [2 + 2] cycloaddition reactions are particularly significant for azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate nucleophilic attack.
Major Products:
Scientific Research Applications
2-(Oxan-4-yl)azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its pharmacokinetic properties and potential use in drug development.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)azetidine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biological pathways.
Pathways Involved: It may affect pathways related to cell signaling and metabolism, leading to its bioactive effects.
Comparison with Similar Compounds
Uniqueness:
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(oxan-4-yl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-4-9-8(1)7-2-5-10-6-3-7/h7-9H,1-6H2 |
InChI Key |
AMPUGGWUCBJQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2CCOCC2 |
Origin of Product |
United States |
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